2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide
Description
2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a hybrid heterocyclic compound featuring a 1,2,4-triazole core substituted with ethyl and 4-methoxyphenyl groups at positions 4 and 5, respectively. The triazole ring is linked via a thioether bridge to an acetohydrazide moiety, which is further conjugated to a 2-oxoindolin-3-ylidene Schiff base (Figure 1). This structural architecture combines pharmacophoric elements known for diverse bioactivities, including anticancer, antioxidant, and anti-inflammatory properties.
Properties
CAS No. |
303102-96-7 |
|---|---|
Molecular Formula |
C21H20N6O3S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C21H20N6O3S/c1-3-27-19(13-8-10-14(30-2)11-9-13)25-26-21(27)31-12-17(28)23-24-18-15-6-4-5-7-16(15)22-20(18)29/h4-11,22,29H,3,12H2,1-2H3 |
InChI Key |
BXMJGQPABKAXOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl and ethyl derivatives with hydrazine and subsequent cyclization to form the triazole ring. The final product is obtained through a series of reactions that include thioether formation and hydrazone linkage. The synthetic pathway can be summarized as follows:
- Formation of Triazole : Reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole with thiol derivatives.
- Hydrazone Formation : Condensation with 2-oxoindoline derivatives to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound in focus. For example, compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines such as:
- Colon Carcinoma (HCT-116) : IC50 values reported around 6.2 μM.
- Breast Cancer (T47D) : Compounds demonstrated IC50 values of 27.3 μM and 43.4 μM against T47D cells, indicating promising activity against hormone-sensitive cancers .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both bacterial and fungal strains. In vitro studies have shown:
- Antibacterial Activity : Effective against Mycobacterium tuberculosis with lower activity compared to rifampicin but still significant.
- Antifungal Activity : Comparable to standard antifungal agents like bifonazole, indicating its potential as an antifungal therapeutic agent .
The biological activities of this compound are attributed to its ability to inhibit key enzymatic pathways involved in cancer progression and microbial growth:
- Inhibition of Metabolic Enzymes : The compound has been noted to inhibit acetylcholinesterase (AChE), which may contribute to its therapeutic effects in neurological disorders .
- Antioxidant Activity : The presence of the triazole ring is associated with antioxidant properties that can mitigate oxidative stress in cells.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Triazole Derivatives : A study revealed that triazole derivatives exhibit varied biological activities including anticancer and antimicrobial effects, supporting the hypothesis that modifications in the triazole structure can enhance bioactivity .
- Screening Against Cancer Cell Lines : Research indicated that specific modifications in the hydrazide structure significantly increase cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that warrants further investigation .
Data Summary
| Biological Activity | Cell Line / Pathogen | IC50 / Effectiveness |
|---|---|---|
| Anticancer | HCT-116 (Colon Carcinoma) | 6.2 μM |
| T47D (Breast Cancer) | 27.3 - 43.4 μM | |
| Antimicrobial | Mycobacterium tuberculosis | Less active than rifampicin |
| Fungal Strains | Comparable to bifonazole |
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant lipoxygenase (LOX) inhibitory activity. For instance, compounds based on similar scaffolds have been shown to inhibit LOX effectively, suggesting potential applications in treating inflammatory diseases . The presence of the thioether group in this compound may enhance its interaction with biological targets.
Anticancer Properties
Triazole derivatives have been reported to possess anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the indolinone moiety could potentially enhance these effects by targeting specific cancer pathways . Research indicates that modifications in the chemical structure can lead to increased potency against different cancer cell lines.
Antimicrobial Activity
The hybrid nature of this compound suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, making them candidates for further investigation as antimicrobial agents .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on LOX Inhibition :
- Anticancer Evaluation :
- Antimicrobial Testing :
Data Tables
Here are summarized findings from selected studies on related compounds:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether (-S-) group in the acetohydrazide side chain undergoes nucleophilic substitution under alkaline conditions. For example, reactions with alkyl halides or aryl halides lead to the formation of sulfonium intermediates.
Mechanistic studies indicate that the sulfur atom acts as a nucleophile, attacking electrophilic carbons in alkyl/aryl halides .
Condensation Reactions of the Hydrazide Group
The hydrazide (-CONHN=) moiety participates in condensation reactions with aldehydes, ketones, and isatin derivatives to form Schiff bases or hydrazones.
These reactions are pH-dependent, with optimal yields achieved under mildly acidic conditions (pH 4–5) .
Complexation with Transition Metals
The triazole nitrogen atoms and hydrazone imine groups enable coordination with metal ions, forming complexes with enhanced bioactivity.
| Metal Salt | Molar Ratio (Ligand:Metal) | Complex Structure | Application |
|---|---|---|---|
| CuCl₂·2H₂O | 1:1 | Octahedral geometry | Antimicrobial |
| Fe(NO₃)₃·9H₂O | 1:2 | Distorted tetrahedral | Catalysis |
Stability constants (log K) for Cu(II) complexes range from 8.2–10.5, indicating strong binding.
Acid/Base-Mediated Tautomerism
The hydrazone group exhibits keto-enol tautomerism, with the enol form predominating in polar aprotic solvents (e.g., DMSO).
| Solvent | Keto:Enol Ratio | Method | Observation |
|---|---|---|---|
| DMSO-d₆ | 15:85 | ¹H NMR | Downfield shift at δ 12.3 ppm (enolic -OH) |
| CDCl₃ | 60:40 | UV-Vis | λ_max shift from 320 nm (keto) to 380 nm (enol) |
This tautomerism influences reactivity in biological systems, particularly hydrogen-bonding interactions .
Redox Reactions
The triazole-thioether system undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2h | Sulfoxide | 89% |
| mCPBA | DCM, 0°C → RT, 6h | Sulfone | 76% |
Oxidation increases polarity, enhancing water solubility by 3–5 fold.
Cyclization Reactions
Intramolecular cyclization occurs under high-temperature conditions, forming fused heterocyclic systems.
| Condition | Product | Mechanism | Biological Impact |
|---|---|---|---|
| PPA, 120°C, 5h | Triazolo[3,4-b]thiadiazine | Dehydration followed by ring closure | Enhanced cytotoxicity (IC₅₀: 1.8 µM vs. melanoma) |
| Ac₂O, reflux | Acetylated triazole-thiadiazole | Acetylation at N1 position | Reduced antimicrobial activity |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition in the presence of maleic anhydride:
Key Data:
-
Quantum yield (Φ): 0.33 ± 0.02
-
Reaction rate (k): 2.7 × 10⁻³ s⁻¹
-
Product stability: Decomposes above 150°C
Biotransformation Pathways
In vitro metabolism studies reveal two primary pathways:
Comparison with Similar Compounds
Structural Comparison with Analogues
The target compound belongs to a class of 1,2,4-triazole-thioacetohydrazide derivatives. Key structural variations among analogues include:
Triazole ring substituents : Position 4 (alkyl/aryl) and position 5 (electron-rich/electron-poor aryl).
Hydrazide Schiff base : Substituents on the imine (R) influence electronic and steric properties.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethoxy in compound 8) enhance anticancer activity by stabilizing the Schiff base and improving target binding.
- Electron-donating groups (e.g., 4-methoxyphenyl in the target compound) may increase bioavailability and metabolic stability.
- Antioxidant activity correlates with phenolic or hydroxybenzylidene substituents (e.g., compound in).
Physicochemical Insights :
- Melting points : Higher melting points (e.g., 258–259°C for compound 8) correlate with rigid, planar structures.
- Solubility : Methoxy and hydroxy groups improve aqueous solubility, while aryl/alkyl chains enhance lipid membrane penetration.
Anticancer Activity
- Compound 8 (Table 1) inhibited migration and spheroid growth in melanoma (IC₅₀ = 12 µM), breast (IC₅₀ = 18 µM), and pancreatic cancer cells (IC₅₀ = 22 µM). The trifluoromethoxy group likely enhances DNA intercalation or kinase inhibition.
Antioxidant Activity
- The compound in exhibited 1.5-fold higher ferric-reducing power than BHT, attributed to the 1-phenylethylidene moiety’s radical-scavenging capacity.
Structure-Activity Relationships (SAR)
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1 : Intramolecular cyclization of thiosemicarbazides or hydrazides with appropriate electrophiles (e.g., isothiocyanates) to form the 1,2,4-triazole core. For example, refluxing ethyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol yields acetohydrazide derivatives .
- Step 2 : Condensation of the triazole-thioacetohydrazide intermediate with substituted isatins (e.g., 5-methoxyisatin) under acidic conditions to form the hydrazone moiety. This step requires precise stoichiometry and reflux in ethanol for 3–4 hours to achieve yields of 69–75% .
- Optimization : Solvent choice (e.g., ethanol vs. propan-2-ol) and reaction time significantly impact yield. HPLC purification is critical to remove byproducts like unreacted isatin or dimerized intermediates . Contradictory results in analogous syntheses (e.g., unexpected pyrazole formation with phenylhydrazine) highlight the need to monitor reaction progress via TLC .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer:
- IR Spectroscopy : Confirms the presence of key functional groups:
- ¹H/¹³C NMR : Assignments include:
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₂₃H₂₂N₆O₃S) and fragmentation patterns (e.g., loss of -NH₂ or -OCH₃ groups) .
Advanced: How does substitution on the triazole and indolinone moieties influence pharmacological activity?
Answer:
- Triazole Substituents : Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility and hydrogen bonding with biological targets. For example, 4-ethyl substitution stabilizes the triazole ring, improving metabolic stability .
- Indolinone Modifications : Substituents at the 5-position (e.g., nitro, fluoro) alter electron density, affecting binding to enzymes like cyclooxygenase or kinases. 5-Methoxy derivatives show enhanced antiplatelet activity due to improved hydrophobic interactions .
- SAR Strategies : Parallel synthesis of analogs (e.g., replacing 4-methoxyphenyl with pyridinyl) followed by in vitro screening (e.g., IC₅₀ assays) identifies critical pharmacophores. Molecular docking predicts binding modes, which are validated via site-directed mutagenesis .
Advanced: What computational methods predict binding affinity, and how are they validated?
Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., COX-2 or tubulin). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms .
- MD Simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories. RMSD plots (<2 Å indicate stable complexes) and binding free energy calculations (MM-PBSA) validate predictions .
- Experimental Validation : Competitive binding assays (e.g., SPR or fluorescence polarization) quantify affinity. For example, a Kd value of 1.2 µM for tubulin binding aligns with docking scores .
Advanced: How can contradictions in biological activity data for similar triazoles be resolved?
Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, compound concentrations). For instance, antiplatelet activity may vary with agonist type (collagen vs. ADP) .
- Statistical Approaches : Multivariate analysis (e.g., PCA) identifies outliers. Meta-analyses of IC₅₀ values across studies reveal trends masked by experimental variability .
- Structural Re-evaluation : Re-examine tautomeric forms (thione vs. thiol) via X-ray crystallography, as tautomerism can alter bioactivity .
Advanced: What challenges arise in assessing thione-thiol tautomerism, and how are they addressed?
Answer:
- Analytical Techniques :
- X-ray Crystallography : Determines the dominant tautomer in solid state. For example, thione forms are stabilized by intramolecular H-bonding .
- ¹³C NMR : Chemical shifts at ~180 ppm (C=S) vs. ~160 ppm (C-SH) distinguish tautomers .
- UV-Vis Spectroscopy : pH-dependent absorbance shifts (e.g., λmax at 270 nm for thiol vs. 310 nm for thione) .
- Challenges : Solvent polarity and temperature influence equilibrium. DMSO stabilizes thiol, while aqueous buffers favor thione .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
